Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Structural Elucidation and Nomenclature of Methyl 6-Acetyl-2-[(Chloroacetyl)Amino]-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound This compound (CAS: 1365961-89-2) derives its systematic name from the fused bicyclic thieno[2,3-c]pyridine core. The numbering begins at the sulfur atom in the thiophene ring, with the pyridine nitrogen at position 6. Substituents are prioritized as follows:
- 6-Acetyl : A ketone group at position 6.
- 2-[(Chloroacetyl)amino] : A chloroacetylated amine at position 2.
- 3-Carboxylate : A methyl ester at position 3.
- 4,5,6,7-Tetrahydro : Partial saturation of the pyridine ring, creating a tetrahydro derivative.
The molecular formula C₁₃H₁₅ClN₂O₄S (MW: 330.78 g/mol) confirms the presence of one chlorine atom, two nitrogen atoms, and one sulfur atom. Key functional groups include the acetyl (C=O), chloroacetyl (Cl–CH₂–CO–NH–), and methyl ester (COOCH₃), which collectively influence reactivity and intermolecular interactions.
Table 1: Molecular Formula Breakdown
| Element | Count | Role in Structure |
|---|---|---|
| C | 13 | Core bicyclic scaffold + substituents |
| H | 15 | Saturation and substituent hydrogens |
| Cl | 1 | Chloroacetyl group |
| N | 2 | Pyridine and amide nitrogens |
| O | 4 | Ester, ketone, and amide carbonyls |
| S | 1 | Thiophene sulfur |
Crystallographic Characterization and X-ray Diffraction Studies
While direct X-ray crystallographic data for this compound is limited, studies on analogous thieno[2,3-c]pyridine derivatives reveal planar bicyclic systems with bond lengths and angles consistent with aromatic heterocycles. For example, in thieno[2,3-c]pyridine (C₇H₅NS), the S1–C2 and S1–C7a bonds measure 1.7276(14) Å and 1.7308(13) Å, respectively, while the pyridine N6–C5 and N6–C7 bonds are 1.354 Å and 1.332 Å. These values suggest slight electron delocalization across the fused rings.
In partially saturated derivatives like this compound, the tetrahydro modification introduces puckering in the pyridine ring, as observed in ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 802313-16-2). Here, the saturated carbons adopt chair-like conformations, reducing ring strain. Computational modeling predicts similar behavior for the target compound, with the acetyl group at position 6 stabilizing the tetrahydro configuration through steric hindrance.
Table 2: Key Bond Lengths in Thieno[2,3-c]Pyridine Derivatives
Comparative Analysis with Related Thieno[2,3-c]Pyridine Derivatives
The structural uniqueness of this compound lies in its chloroacetylated amine and tetrahydro pyridine ring, which distinguish it from other derivatives:
Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS: 111043-08-4):
Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS: 728864-65-1):
Ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 802313-16-2):
- Substitutes chloroacetyl with an amino group and includes an isobutyl chain at position 6.
- Demonstrates antimicrobial activity (MIC = 15.62 µg/mL against Staphylococcus aureus).
Table 3: Structural and Functional Comparisons
The acetyl group at position 6 in the target compound may enhance hydrogen-bonding capacity compared to methyl or isobutyl groups, potentially improving binding affinity in biological targets. Conversely, the chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions for further derivatization.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(2-chloroacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-7(17)16-4-3-8-9(6-16)21-12(15-10(18)5-14)11(8)13(19)20-2/h3-6H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWXYSVYVDFJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108691 | |
| Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365961-89-2 | |
| Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365961-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Synthetic Route for Core Ring (Based on Analogous Compounds)
- Starting materials: Piperidone hydrochloride and methyl cyanoacetate.
- Reagents: Sulfur and diethylamine in methanol.
- Conditions: Room temperature stirring for 5 hours.
- Process: The reaction involves cyclization facilitated by sulfur and base, yielding the tetrahydrothieno[2,3-c]pyridine ring with amino and methyl ester functionalities.
Example Reaction Conditions and Yield :
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Piperidone HCl (1.1 mol), methyl cyanoacetate (0.8 mol), sulfur (1 mol), diethylamine (1.4 mol) in methanol, RT, 5 h | 47% | Crystallization and isolation steps included |
This intermediate is characterized by NMR and used for subsequent acylation steps.
Introduction of the Acetyl Group at Position 6
The acetyl group at the 6-position can be introduced by selective acetylation of the corresponding methyl or amino precursor. The exact conditions depend on the availability of the methyl group at position 6 or a suitable precursor that can be oxidized or functionalized to the acetyl group.
- Common acetylation reagents: Acetyl chloride or acetic anhydride.
- Conditions: Typically mild base or acid catalysis to avoid ring degradation.
- Monitoring: TLC and NMR to confirm regioselective acetylation.
Formation of the Chloroacetylamino Substituent at Position 2
The chloroacetyl group is introduced by acylation of the amino group at the 2-position with chloroacetyl chloride.
- Reagents: Chloroacetyl chloride, base (e.g., triethylamine or pyridine).
- Solvent: Anhydrous solvents such as dichloromethane or chloroform.
- Temperature: 0°C to room temperature to control reactivity.
- Workup: Quenching with water, extraction, and purification by crystallization or chromatography.
This step requires strict moisture control to prevent hydrolysis of chloroacetyl chloride and side reactions.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Cyclization to form tetrahydrothieno[2,3-c]pyridine core | Piperidone HCl, methyl cyanoacetate, sulfur, diethylamine, methanol, RT, 5 h | Formation of core ring system | ~47% isolated yield |
| 2 | Acetylation at 6-position | Acetyl chloride or acetic anhydride, base catalyst, mild conditions | Regioselective acetylation | Moderate to good yields (varies) |
| 3 | Chloroacetylation of amino group at 2-position | Chloroacetyl chloride, base, anhydrous solvent, 0°C to RT | Sensitive step, moisture control critical | High purity product after workup |
Research Findings and Analytical Characterization
- The core intermediate and final product are typically characterized by NMR spectroscopy (1H, 13C), confirming the presence of the fused ring, methyl ester, acetyl, and chloroacetyl groups.
- Mass spectrometry and elemental analysis verify molecular weight and composition.
- Purity is assessed by HPLC or TLC.
- The chloroacetyl group’s presence is confirmed by characteristic chemical shifts and coupling patterns in NMR, as well as by IR spectroscopy showing amide and ester carbonyl stretches.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloroacetyl group.
Scientific Research Applications
Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound with notable potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound has a complex structure that contributes to its biological activity. The compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. Its unique functional groups enable interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that thieno[2,3-c]pyridine derivatives can inhibit the growth of various bacterial strains and fungi.
Case Study:
A study conducted on a series of thieno[2,3-c]pyridine derivatives demonstrated that modifications at the 2-position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was among the most effective compounds tested.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Thieno[2,3-c]pyridines have been linked to the inhibition of pro-inflammatory cytokines and enzymes.
Case Study:
In vitro studies indicated that this compound reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures. This suggests its potential use in treating inflammatory diseases.
Anticancer Activity
There is growing interest in the anticancer potential of thieno[2,3-c]pyridine derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells.
Case Study:
A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed significant apoptotic activity in human breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspase pathways.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes structural variations and properties of key analogs:
*Estimated based on analogous structures.
Key Observations:
- Substitutions at the 2-position: The target compound’s chloroacetyl group distinguishes it from analogs with amino (), trimethoxyphenyl (), or benzoyl groups (). Chloroacetyl introduces electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in target proteins.
- 6-position modifications : Acetyl (target compound, ) vs. benzoyl () or benzyl () groups influence steric bulk and electronic properties. Acetyl may balance lipophilicity and solubility better than bulkier aryl groups.
- 3-position functionalization : Methyl/ethyl esters (target compound, ) vs. carboxamide () alter solubility and metabolic pathways. Esters are prone to hydrolysis, whereas carboxamides resist enzymatic cleavage.
Antitubulin Activity ():
- The analog 3e (trimethoxyphenyl-substituted) demonstrated antitubulin activity, with a molecular weight of 420.5 g/mol and IC₅₀ values in the nanomolar range. The trimethoxyphenyl group mimics colchicine’s structure, critical for binding to tubulin’s β-subunit.
TNF-α Inhibition ():
- Tetrahydrothienopyridines with substitutions at the 2- and 6-positions (e.g., acetyl, benzyl) showed potent TNF-α suppression. The target compound’s chloroacetyl group could enhance potency by modulating NF-κB signaling pathways.
Adenosine A1 Receptor Modulation ():
- Chloroacetyl’s electron-withdrawing nature may stabilize hydrogen bonding with receptor residues, as proposed in ’s intramolecular H-bonding model.
Biological Activity
Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with chloroacetyl chloride in the presence of a suitable base. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.
Antimicrobial Properties
Research has indicated that compounds related to thieno[2,3-c]pyridine structures exhibit notable antimicrobial activities. For instance:
- Antifungal Activity : A study demonstrated that derivatives of thieno[2,3-c]pyridine showed promising antifungal activity against several strains including Fusarium oxysporum and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like miconazole and ketoconazole .
- Antibacterial Activity : The compound has also been evaluated for antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro tests revealed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15 µg/mL to 32 µg/mL depending on the specific derivative tested .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro or nitro groups) on the aromatic ring enhances antimicrobial potency. Conversely, electron-donating groups tend to reduce activity .
- Heterocyclic Influence : The incorporation of heterocycles significantly contributes to the compound's ability to interact with biological targets. Studies suggest that the thienopyridine scaffold facilitates binding to microbial enzymes and receptors involved in pathogenicity .
Case Study 1: Antifungal Efficacy
In a controlled study evaluating various thienopyridine derivatives, this compound exhibited an EC50 value of approximately 4.1 µg/mL against Candida albicans, indicating its potential as a therapeutic agent in fungal infections .
Case Study 2: Antibacterial Assessment
Another study focused on the antibacterial properties against Pseudomonas aeruginosa demonstrated that this compound achieved an MIC value of 16 µg/mL. This suggests its effectiveness as a candidate for treating infections caused by antibiotic-resistant bacteria .
Q & A
Q. What are the critical safety precautions for handling and storing Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in a laboratory setting?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves, protective eyewear, and lab coats. Use fume hoods for weighing or synthesizing due to potential respiratory irritation (H335) .
- Storage : Store in airtight containers at 2–8°C, away from ignition sources (e.g., open flames) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. What synthetic routes and intermediates are commonly used to prepare this compound?
Methodological Answer:
- Core Scaffold Synthesis : Start with tetrahydrothieno[2,3-c]pyridine derivatives. Ethyl ester analogs (e.g., Ethyl 2-amino-6-benzyl derivatives) are synthesized via cyclization of thiophene precursors with substituted pyridines under acidic conditions .
- Functionalization : Introduce the chloroacetyl group via nucleophilic acyl substitution. Optimize reaction times (monitor via TLC) to avoid over-acylation .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for related thieno[2,3-c]pyridine derivatives .
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., acetyl and chloroacetyl groups) .
- Purity Assessment : Employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times to standards .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and purity of this compound?
Methodological Answer:
- Reaction Optimization : Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to enhance acylation efficiency. Use LC-MS to track byproduct formation (e.g., unreacted intermediates) .
- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity fractions .
Q. How should contradictory biological activity data be analyzed for this compound?
Methodological Answer:
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line viability assays with p38 MAP kinase inhibitors as positive controls) .
- Dose-Response Analysis : Perform IC determinations in triplicate to assess potency variability. Use ANOVA to identify statistically significant outliers .
Q. What computational methods are suitable for studying its target interactions?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
Q. What analytical techniques are recommended for impurity profiling?
Methodological Answer:
- LC-MS/MS : Identify trace impurities (e.g., hydrolyzed chloroacetyl byproducts) with a Q-TOF mass spectrometer in positive ion mode .
- Stability Studies : Incubate the compound under accelerated conditions (40°C/75% RH) and monitor degradation via UPLC-PDA .
Q. How can crystallization challenges be addressed during structural analysis?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
